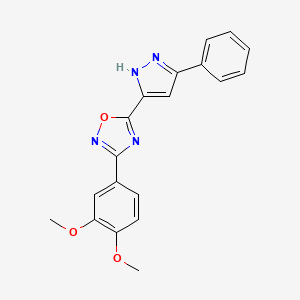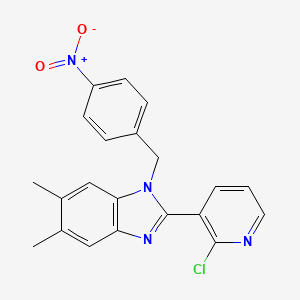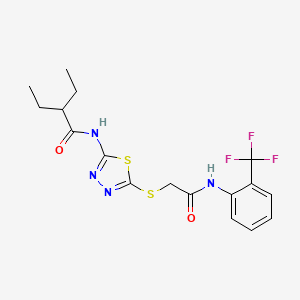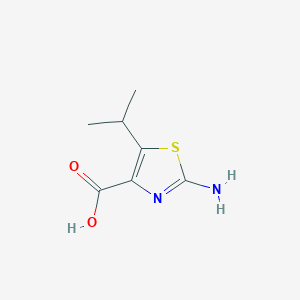
1-(Difluoromethyl)-4-iodo-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(Difluoromethyl)-4-iodo-1H-imidazole" is a derivative of the imidazole family, which is a class of heterocyclic aromatic organic compounds. Imidazoles are characterized by a five-membered ring structure containing two nitrogen atoms at non-adjacent positions. These compounds are known for their versatility in chemical reactions and are used in various applications, including medicinal chemistry and as catalysts in synthetic processes .
Synthesis Analysis
The synthesis of imidazole derivatives often involves substitution reactions where different functional groups are introduced into the imidazole ring. For instance, the synthesis of 4-iodo-1H-imidazole, a related compound, is achieved through a substitution reaction with iodine and imidazole, followed by a deiodination reaction, yielding a reasonable overall yield of 73.5% . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies involving halogenation and functional group modification could be applicable.
Molecular Structure Analysis
Imidazole derivatives can exhibit a variety of molecular structures depending on their substitution patterns. For example, the molecular and crystal structure of certain polyfluorophenyl imidazole oxides has been determined by X-ray crystallographic analysis, revealing intra- and intermolecular hydrogen bonding . While the exact structure of this compound is not provided, it can be inferred that the presence of difluoromethyl and iodo substituents would influence its molecular geometry and potential for intermolecular interactions.
Chemical Reactions Analysis
Imidazole compounds participate in a range of chemical reactions. For instance, imidazoles can undergo photoperfluoroalkylation, where perfluoroalkyl iodides react with the imidazole ring, predominantly at the C-4 or C-5 position . Additionally, palladium-catalyzed direct arylation can be used to synthesize diaryl imidazoles, indicating that the imidazole ring can act as a substrate for cross-coupling reactions . These reactions highlight the reactivity of the imidazole ring and suggest that this compound could also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their substituents. For example, the presence of electron-withdrawing groups, such as difluoromethyl, can affect the compound's reactivity and interaction with other molecules . The hydroxyl-functionalized imidazoles demonstrate high activity as catalysts, suggesting that functionalization can significantly enhance the chemical properties of imidazole compounds . Although the specific physical and chemical properties of this compound are not discussed, it can be anticipated that the difluoromethyl and iodo groups would confer unique reactivity and potentially useful catalytic properties to the molecule.
Scientific Research Applications
Imidazole-Functionalized Derivatives
- Fluorescent Probes for Metal Ions and Cyanide : Imidazole-functionalized derivatives, such as polyfluorene, can serve as sensitive fluorescent probes for metal ions like Cu2+ and CN− anions. Their selective fluorescence quenching and recovery capabilities make them effective for detecting trace amounts of these ions (Li et al., 2008).
Medicinal Chemistry
- Broad Bioactivities in Imidazole-Based Compounds : The imidazole ring is a significant component in various natural and synthetic molecules. Its electron-rich characteristic allows it to bind with multiple enzymes and receptors, displaying a wide range of bioactivities. Imidazole-based compounds are used in treating diseases and are valuable in drug development (Zhang et al., 2014).
Solar Energy Applications
- Dye-Sensitized Solar Cells : Ionic liquids containing functional groups attached to imidazolium cations are effective as electrolytes in dye-sensitized solar cells. These compounds, when combined with various anions and used with nanocrystalline TiO2 and amphiphilic ruthenium sensitizers, demonstrate promising performance in solar energy conversion (Mazille et al., 2006).
Molecular Mechanics and Quantum Mechanical Studies
- Analysis of Imidazole Derivatives : Quantum mechanical and molecular mechanics tools are used to analyze the conformational preference, spectroscopic properties, and biological receptor inhibitory ability of imidazole derivatives. These studies aid in understanding their stability, electronic properties, and potential as UV photo sensitizers (Al-Otaibi et al., 2020).
Synthesis and Chemical Properties
- Complex Arylated Imidazoles : Research into the synthesis of complex arylated imidazoles has been extensive, given their importance in pharmaceuticals, catalysts, and other functional materials. Methods for selective arylation of SEM-imidazoles and strategies for synthesizing di- and triarylimidazoles have been developed (Joo et al., 2010).
Coordination Supramolecular Systems
- Use in Metal–Organic Frameworks (MOFs) : Imidazole and its derivatives are used as key components in designing MOFs due to their N-donor coordination sites and structural versatility. This enables the construction of advanced crystalline materials with desirable properties (Chen, 2016).
Proton-Conducting Polymer Electrolytes
- Fuel Cell Applications : Imidazole additives in polybenzimidazole membranes doped with phosphoric acid have been studied for their conductivity in high-temperature proton-conducting electrolytes. This research is vital for the development of high-temperature fuel cells (Schechter & Savinell, 2002).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : Halogen-substituted imidazoline derivatives have been investigated as corrosion inhibitors in hydrochloric acid solutions. These compounds show promising results in protecting mild steel against corrosion, which is crucial in various industrial applications (Zhang et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(difluoromethyl)-4-iodoimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2IN2/c5-4(6)9-1-3(7)8-2-9/h1-2,4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQSUKXZIUXKFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1C(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2554089.png)
![5-(2,5-dimethylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2554090.png)
![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2554092.png)
![Tetrahydro-1H,3H-3a,7a-(methanoiminomethano)benzo[c]thiophene 2,2-dioxide hydrochloride](/img/structure/B2554095.png)


![3-cyclohexyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2554101.png)


![1-Methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B2554107.png)

